molecular formula C15H12ClF3N2O B11954572 1-Benzyl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea

1-Benzyl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea

Katalognummer: B11954572
Molekulargewicht: 328.71 g/mol
InChI-Schlüssel: SPDGVRUPZRZOGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea is a chemical compound with the molecular formula C15H12ClF3N2O and a molecular weight of 328.724 g/mol This compound is known for its unique structural features, which include a benzyl group, a chlorinated phenyl ring, and a trifluoromethyl group

Vorbereitungsmethoden

The synthesis of 1-Benzyl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea typically involves the reaction of benzyl isocyanate with 2-chloro-5-(trifluoromethyl)aniline under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Analyse Chemischer Reaktionen

1-Benzyl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to yield corresponding amines and carbon dioxide.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-Benzyl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea can be compared with other similar compounds, such as:

  • 1-Benzyl-1-(2-cyanoethyl)-3-(3-(trifluoromethyl)phenyl)urea
  • 1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(2-pyrimidinyl)urea
  • 1-(2-Chloro-5-methylphenyl)-3-(3-(trifluoromethyl)phenyl)urea

The presence of different substituents can lead to variations in their biological activity, making each compound unique in its own right .

Eigenschaften

Molekularformel

C15H12ClF3N2O

Molekulargewicht

328.71 g/mol

IUPAC-Name

1-benzyl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C15H12ClF3N2O/c16-12-7-6-11(15(17,18)19)8-13(12)21-14(22)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,20,21,22)

InChI-Schlüssel

SPDGVRUPZRZOGG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.